Etoxazole

Description

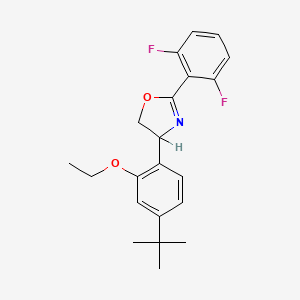

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSZQYVWNJNRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034586 | |

| Record name | Etoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White solid with a musty odor; Commercial product is brown; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | Etoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 3.99X10-2 mg/L at 10 °C; 6.69X10-2 mg/L at 30 °C, In water, 7.54X10-2 mg/L at 20 °C, Solubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/L, 20 °C) | |

| Record name | ETOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 g/cu cm at 20 °C | |

| Record name | ETOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 1.64X10-8 mm Hg at 25 °C | |

| Record name | Etoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder, Brown granules /End-use/ | |

CAS No. |

153233-91-1 | |

| Record name | Etoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153233-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoxazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153233911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazole, 2-(2,6-difluorophenyl)-4-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBE5H21G6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

101-102 °C | |

| Record name | ETOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Etoxazole's Mechanism of Action on Chitin Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoxazole is a potent acaricide that disrupts the molting process in mites by inhibiting chitin biosynthesis.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a specific focus on its interaction with chitin synthase 1 (CHS1). While direct quantitative data on the in vitro inhibition of chitin synthase by this compound is not extensively available in public literature, a substantial body of genetic and biochemical evidence points to CHS1 as its primary target. This guide will detail the proposed mechanism of action, summarize the key experimental evidence, provide protocols for relevant assays, and present visualizations of the critical pathways and workflows.

Introduction: The Role of Chitin Synthase in Arthropods

Chitin is a long-chain polymer of N-acetylglucosamine and a critical structural component of the arthropod exoskeleton.[2] The synthesis of chitin is catalyzed by the enzyme chitin synthase (CHS), which is a transmembrane protein.[2] In arthropods, CHS1 is the specific isoform responsible for the production of chitin in the cuticle during molting.[3] The inhibition of CHS1 activity disrupts the formation of the new exoskeleton, leading to molting failure and ultimately, mortality.[3] Due to the absence of chitin in vertebrates, chitin synthase is an attractive target for the development of selective pesticides.

Proposed Mechanism of Action of this compound

Current evidence strongly suggests that this compound does not directly inhibit the catalytic domain of chitin synthase. Instead, it is proposed to act as a non-competitive inhibitor by binding to a region within the transmembrane domain of CHS1, which is believed to form a pore for the translocation of the growing chitin chain across the cell membrane. By binding to this pore region, this compound is thought to physically obstruct the passage of the chitin polymer, thereby halting its deposition into the cuticle.

This mechanism is supported by the consistent discovery of a specific point mutation, I1017F (isoleucine to phenylalanine at position 1017), in the CHS1 gene of this compound-resistant strains of various mite species, including Tetranychus urticae and Panonychus citri. This mutation occurs within a predicted transmembrane helix of the CHS1 protein. The substitution of the smaller isoleucine with the bulkier phenylalanine residue is hypothesized to sterically hinder the binding of this compound to its target site within the translocation pore, thus conferring resistance.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data on this compound Activity

| Parameter | Organism | Value | Reference |

| Resistance-associated Mutation | Tetranychus urticae | I1017F in CHS1 | |

| Resistance-associated Mutation | Panonychus citri | I1017F in CHS1 |

The lack of direct enzymatic inhibition data may be due to the technical challenges of working with the large, membrane-bound chitin synthase enzyme in a purified, active form, or the proprietary nature of such data.

Experimental Protocols

While specific studies detailing the in vitro testing of this compound on chitin synthase are scarce, the following are detailed methodologies for key experimental procedures that would be employed to characterize the inhibitory activity of a compound like this compound.

In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay measures the activity of chitin synthase by detecting the newly synthesized chitin using a wheat germ agglutinin (WGA)-based colorimetric method.

Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA)

-

Bovine Serum Albumin (BSA)

-

Enzyme extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

Crude or purified chitin synthase preparation

-

Reaction mixture (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM UDP-N-acetylglucosamine)

-

This compound stock solution (in a suitable solvent like DMSO)

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with WGA solution and incubate overnight. Block non-specific binding sites with a BSA solution.

-

Enzyme Preparation: Prepare a crude or purified chitin synthase enzyme extract from the target organism.

-

Inhibition Reaction: Add the reaction mixture to the WGA-coated wells. Add various concentrations of this compound (or solvent control) to the wells. Initiate the reaction by adding the enzyme preparation.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).

-

Detection: Wash the plate to remove unbound reagents. Add WGA-HRP conjugate and incubate. After another wash, add the HRP substrate.

-

Quantification: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The decrease in absorbance in the presence of this compound corresponds to the inhibition of chitin synthase activity.

The following diagram outlines the workflow for this assay:

In Vivo Chitin Deposition Assay

This assay visually demonstrates the effect of this compound on chitin formation in a whole organism.

Materials:

-

Target mite population (synchronized developmental stage)

-

This compound solution

-

Calcofluor White (CFW) stain (a fluorescent dye that binds to chitin)

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Treatment: Expose a synchronized population of mites (e.g., deutonymphs) to a sub-lethal concentration of this compound.

-

Incubation: Allow the mites to proceed to the next developmental stage (e.g., teleiochrysalis).

-

Staining: Collect the mites and stain them with Calcofluor White.

-

Visualization: Mount the stained mites on a microscope slide and observe under a fluorescence microscope.

-

Analysis: Compare the fluorescence intensity of the cuticle in treated mites to that of untreated control mites. A significant reduction in fluorescence indicates inhibition of chitin deposition.

Conclusion

The mechanism of action of this compound on chitin synthase is a compelling example of non-competitive inhibition targeting a crucial enzymatic process in arthropods. While direct in vitro quantification of this inhibition is not well-documented in public literature, the strong genetic linkage between the I1017F mutation in the CHS1 gene and this compound resistance provides robust evidence for its mode of action. The proposed mechanism of blocking the chitin translocation pore offers a clear direction for future research, including molecular docking studies to visualize the precise binding interactions and the development of in vitro assays with purified mite CHS1 to obtain the much-needed quantitative inhibitory data. A deeper understanding of this mechanism will be invaluable for the development of new, selective acaricides and for managing the emergence of resistance.

References

Etoxazole Binding Site on Chitin Synthase 1 (CHS1): A Technical Guide

Executive Summary

Etoxazole is a potent acaricide and insecticide that functions by inhibiting chitin biosynthesis, a critical process for arthropod growth and development. Extensive genetic and biochemical evidence has identified Chitin Synthase 1 (CHS1), a transmembrane enzyme responsible for polymerizing chitin, as the direct molecular target of this compound. The binding site is located within a highly conserved C-terminal transmembrane domain of CHS1, which is believed to be part of the chitin translocation pore. A single amino acid substitution, isoleucine to phenylalanine at position 1017 (I1017F) in Tetranychus urticae, is the primary mechanism for high-level, recessive field resistance. This mutation likely confers resistance by sterically hindering this compound from binding to its target site, thereby allowing chitin synthesis to proceed unimpeded. This guide provides an in-depth overview of the this compound binding site, quantitative interaction data, and the experimental protocols used to elucidate this mechanism.

Identification of Chitin Synthase 1 as the this compound Target

The primary evidence pinpointing CHS1 as the target of this compound comes from studies of resistant arthropod populations, particularly the two-spotted spider mite, Tetranychus urticae. Initial investigations into this compound-resistant strains revealed that the resistance was monogenic, recessive, and conferred exceptionally high resistance ratios, characteristic features of a target-site modification.[1]

Genetic mapping techniques, specifically population-level bulk segregant analysis (BSA), were employed to identify the genomic locus responsible for resistance. This method consistently mapped the resistance locus to a small genomic interval that contained the gene encoding CHS1.[1][2] The association was further solidified by sequencing the CHS1 gene from multiple geographically distinct resistant strains, all of which shared a single, non-synonymous mutation.[1][2] This mutation leads to an amino acid substitution from isoleucine to phenylalanine at position 1017 (I1017F) in T. urticae CHS1.

Definitive proof was established using genome-editing tools like CRISPR/Cas9 in a model organism, Drosophila melanogaster. Introducing the corresponding mutation (I1056F) into the fly CHS1 gene conferred high levels of resistance to this compound, providing compelling evidence that this single amino acid change is sufficient to cause resistance and that this compound directly interacts with CHS1.

The this compound Binding Site: A Non-Catalytic, Transmembrane Locus

The I1017F mutation is located in the C-terminal region of the CHS1 protein, specifically within the final transmembrane helix. This region is distinct from the enzyme's catalytic domain, which resides in a large intracellular loop. Instead, the C-terminal transmembrane helices are hypothesized to form a pore or channel through which the newly synthesized chitin polymer is extruded from the cytoplasm to the extracellular space.

The mode of action of this compound is therefore not the inhibition of the enzymatic polymerization of UDP-N-acetylglucosamine, but rather the obstruction of a post-catalytic step. It is proposed that this compound binds within this transmembrane channel, physically blocking the translocation of the growing chitin chain.

The I1017F mutation confers resistance by introducing a bulky phenylalanine residue into the binding pocket. This steric hindrance is thought to prevent this compound from accessing its binding site, without compromising the essential function of the chitin translocation channel. This shared mechanism of action also explains the cross-resistance observed between this compound and other structurally diverse mite growth inhibitors like clofentezine and hexythiazox, which also target this site.

dot

References

Unraveling the Molecular Dance: A Technical Guide to the Docking of Etoxazole with Chitin Synthase 1 (CHS1)

For Immediate Release

A Deep Dive into the Molecular Interactions of the Acaricide Etoxazole with its Target, Chitin Synthase 1, Providing a Blueprint for Future Drug Development.

Ghent, Belgium – November 28, 2025 – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the molecular docking studies of the acaricide this compound with its target protein, Chitin Synthase 1 (CHS1). This guide synthesizes the current understanding of their interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The insights provided are crucial for the development of next-generation, highly specific, and effective acaricides.

Chitin Synthase 1 is a critical enzyme in the life cycle of mites, responsible for the synthesis of chitin, an essential component of their exoskeleton. This compound exerts its acaricidal effect by inhibiting this enzyme, leading to fatal molting defects.[1] Understanding the precise molecular interactions between this compound and CHS1 is paramount for overcoming resistance and designing novel, more potent inhibitors.

Quantitative Insights into Binding Affinity

Molecular docking simulations have revealed the binding affinities of the enantiomers of this compound to CHS1. The S-enantiomer, which is the more biologically active form, exhibits a stronger binding affinity than the R-enantiomer. A key interaction has been identified with the amino acid residue TRP371, where a hydrogen bond is formed with the S-enantiomer.[2] This specific interaction is believed to be a crucial determinant of the compound's inhibitory activity.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |

| S-Etoxazole | -8.6 | TRP371 | Hydrogen Bond | [2] |

| R-Etoxazole | -8.1 | Not specified | Weaker Interaction | [2] |

The Specter of Resistance: The I1017F Mutation

A significant challenge in the long-term efficacy of this compound is the emergence of resistance in mite populations. Genetic studies have identified a single, non-synonymous mutation, I1017F, in the CHS1 gene that confers a high level of resistance to this compound.[1] This mutation is located in a transmembrane domain of the enzyme, which is thought to be part of the chitin translocation pore. The substitution of isoleucine with the bulkier phenylalanine residue at this position likely hinders the binding of this compound, thereby reducing its inhibitory effect.

A Detailed Protocol for In Silico Investigation

To facilitate further research in this area, a detailed, generalized protocol for the molecular docking of this compound with CHS1 is provided below. This protocol is based on established methodologies and utilizes widely accessible software.

Experimental Protocol: Molecular Docking of this compound with CHS1

-

Protein Preparation:

-

Obtain the 3D structure of the target protein, Chitin Synthase 1 (CHS1). As no experimentally determined structure is available, a homology model can be generated using a server such as SWISS-MODEL, based on the amino acid sequence of the target organism (e.g., Tetranychus urticae).

-

Prepare the protein structure for docking using software like AutoDockTools. This involves removing water molecules, adding polar hydrogens, and assigning charges.

-

-

Ligand Preparation:

-

The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw.

-

Convert the 2D structure to a 3D structure using a program such as Open Babel.

-

Prepare the ligand for docking in AutoDockTools by defining the rotatable bonds and assigning charges.

-

-

Docking Simulation:

-

Define the binding site on the CHS1 model. This can be guided by the location of the known resistance mutation (I1017F) and the key interacting residue (TRP371).

-

Set up the grid box using AutoGrid. The grid box should encompass the entire binding site.

-

Perform the docking simulation using AutoDock Vina. The exhaustiveness parameter can be adjusted to control the thoroughness of the conformational search.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses of this compound.

-

Visualize the interactions between this compound and the amino acid residues in the binding site using software like PyMOL or Discovery Studio Visualizer.

-

Identify key interactions, such as hydrogen bonds and hydrophobic interactions, and measure their distances.

-

Visualizing the Molecular Machinery

To further elucidate the complex processes involved, a series of diagrams have been created using the Graphviz DOT language. These diagrams illustrate the experimental workflow, the proposed interaction model, and the mechanism of action of this compound.

This technical guide serves as a valuable resource for researchers in the field of pesticide science and drug development. By providing a clear and concise overview of the molecular docking of this compound with CHS1, it is hoped that this work will stimulate further research and contribute to the development of more sustainable and effective solutions for mite control.

References

Structure-Activity Relationship of Etoxazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoxazole is a potent acaricide and insecticide that belongs to the diphenyloxazoline class of compounds. Its unique mode of action, targeting chitin biosynthesis, has made it an effective tool in managing mite populations, particularly those resistant to other acaricides. The development of this compound analogs has been a subject of significant research to enhance its efficacy, broaden its spectrum of activity, and overcome potential resistance. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Structure and Mechanism of Action

The core structure of this compound consists of a 2-(2,6-difluorophenyl)-4-(4-substituted-phenyl)-1,3-oxazoline scaffold. The primary mode of action of this compound and its analogs is the inhibition of chitin synthase 1 (CHS1), a crucial enzyme in the chitin biosynthesis pathway in arthropods.[1] Chitin is an essential structural component of the exoskeleton and peritrophic membrane. By inhibiting CHS1, these compounds disrupt the molting process, leading to mortality in egg, larval, and nymphal stages.[2][3]

Signaling Pathway: Chitin Biosynthesis and Inhibition by this compound

The following diagram illustrates the key steps in the insect chitin biosynthesis pathway and the point of inhibition by this compound analogs.

Caption: Inhibition of Chitin Biosynthesis by this compound Analogs.

Structure-Activity Relationship (SAR) Analysis

The acaricidal and insecticidal activity of this compound analogs is significantly influenced by substitutions on the 2-phenyl and 4-phenyl rings of the 1,3-oxazoline core.

Substitutions on the 2-Phenyl Ring (Part A)

Quantitative Structure-Activity Relationship (QSAR) studies have shown that the introduction of inductive electron-withdrawing groups at the ortho-positions of the 2-phenyl ring increases ovicidal activity against Tetranychus urticae.[4] However, the addition of bulky substituents at these positions is unfavorable.[4] Substitution at either the meta- or para-position is generally detrimental to activity. The 2,6-difluoro substitution, as seen in this compound, is considered optimal for high acaricidal activity.

Substitutions on the 4-Phenyl Ring (Part C)

The 4-phenyl moiety is more amenable to modification, and various substitutions have been explored to enhance biological activity.

Key Findings from Analog Studies:

-

Alkoxy and Phenoxy Substitutions: Analogs with 4-alkoxy or 4-(substituted-phenoxy) groups on the 4-phenyl ring have demonstrated excellent acaricidal activities.

-

Halogenation: The presence of a chlorine atom at the 2-position of the 4-phenyl ring, in combination with other substitutions, has been shown to result in high mortality rates against both mite eggs and larvae.

-

Sulfur-containing Moieties: The introduction of a thioether linkage at the 4-position of the 4-phenyl ring has led to the discovery of highly potent analogs with LC50 values significantly lower than that of this compound against Tetranychus cinnabarinus eggs.

Quantitative Data on Acaricidal Activity

The following tables summarize the quantitative data on the acaricidal activity of this compound and its analogs against susceptible strains of Tetranychus cinnabarinus.

Table 1: Acaricidal Activity of this compound and Other Acaricides against Susceptible Tetranychus cinnabarinus

| Acaricide | LC50 (mg/L) - Eggs | LC50 (mg/L) - Nymphs |

| This compound | 0.019 | 0.027 |

| Hexythiazox | 0.052 | 0.21 |

| Clofentezine | 0.081 | 0.49 |

Data adapted from a study on the bioactivity of this compound.

Table 2: Acaricidal Activity of Selected this compound Analogs against Tetranychus cinnabarinus Eggs

| Compound | Substitution on 4-Phenyl Ring | LC50 (mg/L) |

| This compound | 4-(4-tert-butyl-2-ethoxyphenyl) | 0.0089 |

| Analog I-2 | 4-((4-chlorobenzyl)thio) | 0.0003 |

| Analog I-11 | 4-((2,4-dichlorobenzyl)thio) | 0.0002 |

| Analog I-17 | 4-((4-(trifluoromethyl)benzyl)thio) | 0.0005 |

| Analog I-19 | 4-((4-tert-butylbenzyl)thio) | 0.0008 |

Data synthesized from studies on this compound analogs.

Experimental Protocols

Synthesis of 2-(2,6-difluorophenyl)-4-(4-substituted-phenyl)-1,3-oxazolines

The general synthetic route for this compound analogs involves a multi-step process, which is outlined in the workflow below.

Caption: General Synthetic Workflow for this compound Analogs.

A common method for the synthesis of the 1,3-oxazoline ring is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs).

Detailed Protocol for a Representative Analog (e.g., containing a 4-phenoxy-phenyl group):

-

Synthesis of the Amino Alcohol Intermediate:

-

React the corresponding substituted styrene with N-bromosuccinimide in an aqueous solvent to form the bromohydrin.

-

Treat the bromohydrin with an amine source, such as ammonia, to yield the amino alcohol.

-

-

Acylation:

-

React the amino alcohol with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the N-acylated intermediate.

-

-

Cyclization:

-

Treat the N-acylated intermediate with a dehydrating agent, such as thionyl chloride, to induce cyclization and formation of the 1,3-oxazoline ring.

-

-

Purification:

-

Purify the final product by column chromatography on silica gel.

-

Acaricidal Bioassay: Leaf-Dip Method for Tetranychus cinnabarinus

This protocol is a standard method for evaluating the toxicity of acaricides against spider mites.

Caption: Workflow for Acaricidal Leaf-Dip Bioassay.

Materials:

-

Test compounds (this compound analogs)

-

Acetone (or other suitable solvent)

-

Triton X-100 (or other surfactant)

-

Distilled water

-

Host plant leaves (e.g., bean, cotton)

-

Adult female Tetranychus cinnabarinus

-

Petri dishes

-

Cotton pads

-

Fine camel-hair brush

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. Make a series of dilutions with distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A control solution should be prepared with only the solvent and surfactant.

-

Leaf Preparation: Select healthy, uniform-sized leaves from untreated host plants.

-

Dipping: Dip each leaf into a test solution for 5-10 seconds with gentle agitation.

-

Drying: Allow the leaves to air-dry completely on a clean, non-absorbent surface.

-

Bioassay Setup: Place a moist cotton pad in the bottom of each Petri dish. Place a treated leaf, abaxial side up, on the cotton pad.

-

Mite Infestation: Using a fine camel-hair brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

-

Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 1°C, >60% relative humidity, and a 16:8 hour light:dark photoperiod).

-

Mortality Assessment: After 24, 48, and 72 hours, examine the mites under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Conclusion

The structure-activity relationship of this compound analogs has been extensively studied, revealing key structural features that govern their acaricidal and insecticidal potency. The 2,6-difluorophenyl group on the 2-phenyl ring is crucial for high activity, while the 4-phenyl ring offers a versatile position for modification to enhance efficacy. The introduction of alkoxy, phenoxy, and sulfur-containing moieties has led to the development of analogs with significantly improved activity compared to the parent compound. The continued exploration of the SAR of this chemical class, guided by quantitative data and robust bioassays, holds promise for the development of next-generation acaricides with improved performance and resistance management profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estimation of the hydrophobicity of 2,4-diphenyl-1,3-oxazoline analogs and QSAR analysis of their ovicidal activity against Tetranychus [corrected] urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Etoxazole for formulation development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of Etoxazole, a potent acaricide and insecticide. Understanding these characteristics is paramount for the successful development of stable, effective, and targeted formulations. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for key property determination, and visual representations of its mode of action and analytical workflows.

Physicochemical Properties of this compound

This compound is a white, crystalline powder with a musty odor.[1][2] Its efficacy and formulation characteristics are intrinsically linked to its physicochemical nature. A summary of these key properties is presented below.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₂₁H₂₃F₂NO₂ | - | [1] |

| Molar Mass | 359.417 g/mol | - | [2] |

| Melting Point | 101-102.5 °C | - | [1] |

| Boiling Point | 449.1 ± 45.0 °C | Predicted | |

| Density | 1.24 g/cm³ | 20 °C | |

| Vapor Pressure | 1.64 x 10⁻⁸ mm Hg (2.19 x 10⁻⁶ Pa) | 25 °C | |

| Water Solubility | 0.0754 mg/L | 20 °C | |

| 0.0399 mg/L | 10 °C | ||

| 0.0669 mg/L | 30 °C | ||

| Partition Coefficient (logP) | 5.59 | 25 °C | |

| Henry's Law Constant | 1.0 x 10⁻⁷ atm·m³/mol | Estimated |

Table 2: Solubility of this compound in Organic Solvents at 20°C

| Solvent | Solubility (g/L) | Reference(s) |

| Acetone | 300 | |

| Methanol | 90 | |

| Ethanol | 90 | |

| Cyclohexanone | 500 | |

| Tetrahydrofuran | 750 | |

| Acetonitrile | 80 | |

| Ethyl Acetate | 250 | |

| Xylene | 250 | |

| n-Hexane | 13 | |

| n-Heptane | 13 |

Stability Profile

The stability of this compound is a critical factor in formulation design, storage, and application.

-

Thermal Stability : this compound is stable for one year under normal warehouse conditions and shows no decomposition after 30 days at 50°C. However, at higher temperatures, such as 72°C, degradation can occur more rapidly.

-

pH Stability : this compound is stable in alkaline and neutral conditions (pH 7-9). It is, however, susceptible to degradation under acidic conditions, with a reported degradation period of approximately 10 days at pH 5. Hydrolysis studies show half-lives of about 10 days at pH 5, 161 days at pH 7, and 165 days at pH 9 at 20°C.

-

Photodegradation : The photolytic half-life of this compound in a pH 9 buffer is approximately 15.9 to 17.4 days under summer sunlight conditions. In soil, the photolytic half-life is around 9.5 to 9.7 days.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

This method describes the determination of the melting point of a substance.

-

Principle : The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined.

-

Apparatus : A capillary tube apparatus with a heated metal block or liquid bath, and a calibrated thermometer or temperature sensor.

-

Procedure :

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of approximately 3 mm.

-

The capillary tube is placed in the heating apparatus.

-

The temperature is raised at a controlled rate (e.g., 3 K/min).

-

The temperatures at which the first signs of melting are observed and at which the substance is completely liquid are recorded. This range is reported as the melting point.

-

Water Solubility Determination (OECD Guideline 105 - Shake-Flask Method)

This method is suitable for substances with a solubility of >10⁻² g/L, although the principle can be adapted for poorly soluble substances like this compound.

-

Principle : A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.

-

Apparatus : A temperature-controlled shaker or stirrer, centrifuge, and a suitable analytical instrument (e.g., HPLC-DAD).

-

Procedure :

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then centrifuged to separate the undissolved solid from the aqueous phase.

-

A sample of the clear supernatant is carefully removed.

-

The concentration of this compound in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

-

The solubility is reported in mg/L.

-

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107 - Shake-Flask Method)

This method determines the octanol-water partition coefficient (logP), a key indicator of a substance's hydrophobicity.

-

Principle : The substance is partitioned between n-octanol and water. The ratio of the equilibrium concentrations in the two phases is the partition coefficient.

-

Apparatus : A mechanical shaker, centrifuge, and analytical instrumentation (e.g., HPLC).

-

Procedure :

-

n-octanol and water are mutually saturated before the experiment.

-

A stock solution of this compound is prepared in either n-octanol or water.

-

A known volume of the stock solution is added to a mixture of n-octanol and water in a vessel.

-

The vessel is shaken at a constant temperature (e.g., 25°C) until equilibrium is reached.

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as logP.

-

Vapor Pressure Determination (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance.

-

Principle : The saturation pressure of the substance in the gas phase above the solid or liquid is measured at a specific temperature.

-

Methods : Common methods include the dynamic method, static method, and the gas saturation method.

-

General Procedure (Gas Saturation Method) :

-

A stream of inert gas is passed at a known flow rate through or over a sample of this compound, which is maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of this compound transported by the gas is determined by trapping it and quantifying it using a suitable analytical technique.

-

The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.

-

Stability Testing (CIPAC MT 46.3)

This method is used to assess the stability of a pesticide formulation under accelerated storage conditions.

-

Principle : The formulation is stored at an elevated temperature for a defined period to simulate long-term storage at ambient temperatures.

-

Procedure :

-

The this compound formulation is placed in its commercial packaging.

-

The packaged formulation is stored in an oven at a constant temperature of 54 ± 2°C for 14 days.

-

After the storage period, the physical and chemical properties of the formulation are re-assessed.

-

The active ingredient content is determined before and after storage to assess degradation.

-

Physical properties such as appearance, pH, and suspensibility are also evaluated.

-

Mode of Action and Analytical Workflow

Mechanism of Action: Chitin Biosynthesis Inhibition

This compound's primary mode of action is the inhibition of chitin biosynthesis in mites and certain insects. Chitin is a crucial component of the exoskeleton. By disrupting its synthesis, this compound prevents the proper molting of larval and nymphal stages, leading to mortality. It also has an ovicidal effect, preventing the hatching of eggs.

References

Etoxazole Enantiomers: A Comprehensive Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoxazole, a potent acaricide of the diphenyloxazoline class, possesses a single chiral center, leading to the existence of two enantiomers: (S)-etoxazole and (R)-etoxazole. This technical guide provides an in-depth exploration of the synthesis, biological activity, and experimental protocols related to these enantiomers. It has been demonstrated that the biological activity of this compound resides almost exclusively in the (S)-enantiomer, which is significantly more potent against target mite species than the (R)-enantiomer. This guide details the enantioselective synthesis of this compound, methods for chiral separation, and comprehensive protocols for evaluating biological efficacy. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

This compound is a widely used acaricide effective against a variety of mite species that pose a threat to agricultural crops.[1] Its mode of action is the inhibition of chitin biosynthesis, a crucial process for the development of mites, particularly during the egg and larval stages.[2] The presence of a stereocenter in the oxazoline ring of the this compound molecule means it exists as a pair of enantiomers. As is common with chiral pesticides, these enantiomers can exhibit significantly different biological activities and toxicological profiles. Research has consistently shown that the (S)-enantiomer of this compound is the primary contributor to its acaricidal efficacy.[3] This enantioselectivity highlights the importance of studying the individual enantiomers to develop more effective and potentially safer agrochemicals.

Synthesis of this compound Enantiomers

The synthesis of individual this compound enantiomers with high enantiomeric purity is crucial for studying their distinct biological properties. While the racemic synthesis is more straightforward, enantioselective synthesis provides a direct route to the desired active enantiomer.

Proposed Enantioselective Synthesis of (S)-Etoxazole and (R)-Etoxazole

An effective strategy for the enantioselective synthesis of 2,4-disubstituted oxazolines involves the use of a chiral auxiliary. A plausible pathway for synthesizing (S)-etoxazole and (R)-etoxazole is outlined below, utilizing a chiral amino alcohol as a starting material. This proposed method is based on established principles of asymmetric oxazoline synthesis.

Experimental Protocol:

Step 1: Synthesis of Chiral N-(2-chloro-1-(4-tert-butyl-2-ethoxyphenyl)ethyl)-2,6-difluorobenzamide

-

Preparation of the Chiral Amino Alcohol: Start with a commercially available chiral amino alcohol, such as (S)-2-amino-1-(4-tert-butyl-2-ethoxyphenyl)ethanol or its (R)-enantiomer. The synthesis of such precursors can be achieved through methods like the enantioselective reduction of the corresponding α-chloroketone.[2][4]

-

Amide Coupling: React the chiral amino alcohol with 2,6-difluorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature. This reaction forms the corresponding chiral N-(1-(4-tert-butyl-2-ethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzamide.

-

Chlorination: The hydroxyl group of the amide intermediate is then converted to a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂). This reaction is typically performed in an inert solvent at low temperature to yield the chiral N-(2-chloro-1-(4-tert-butyl-2-ethoxyphenyl)ethyl)-2,6-difluorobenzamide.

Step 2: Cyclization to form the Oxazoline Ring

-

Base-mediated Cyclization: The chiral N-(2-chloro-1-(4-tert-butyl-2-ethoxyphenyl)ethyl)-2,6-difluorobenzamide is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base deprotonates the amide nitrogen, and the resulting anion undergoes an intramolecular nucleophilic substitution to displace the chloride, forming the oxazoline ring. This cyclization proceeds with an inversion of configuration at the carbon bearing the chlorine atom.

-

Purification: The resulting (S)- or (R)-etoxazole is then purified using column chromatography on silica gel.

Synthesis of Racemic this compound

For comparative studies, racemic this compound can be synthesized. A general procedure is provided in the patent literature.

Experimental Protocol:

-

Intermediate Synthesis: 2,6-difluorobenzamide is reacted with chloroacetaldehyde dimethyl acetal in the presence of an acid catalyst to form an intermediate.

-

Friedel-Crafts Reaction: This intermediate is then reacted with 4-tert-butyl-2-ethoxyphenol in a Friedel-Crafts reaction to introduce the substituted phenyl group.

-

Cyclization: The final step involves a base-mediated cyclization to form the oxazoline ring, yielding racemic this compound.

Chiral Separation of this compound Enantiomers

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating the enantiomers of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chiral Column: Several chiral columns have been shown to be effective, including Lux Cellulose-1, Chiralpak IC, and Chiralpak AD.

-

Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol, often provides the best resolution. For example, a mobile phase of hexane:isopropanol (90:10, v/v) can be used.

-

Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.

-

Detection: The enantiomers can be detected by UV absorbance at approximately 230 nm.

-

Sample Preparation: A standard solution of racemic this compound is prepared in the mobile phase.

-

Injection and Elution: The sample is injected onto the column, and the two enantiomers will elute at different retention times, allowing for their separation and quantification.

Biological Activity of this compound Enantiomers

The acaricidal activity of this compound is primarily attributed to the (S)-enantiomer. The following tables summarize the quantitative data on the biological activity of the enantiomers against various organisms.

Acaricidal Activity

| Target Organism | Enantiomer | LC50 (mg/L) | Relative Potency (S vs. R) | Reference(s) |

| Tetranychus cinnabarinus (eggs) | (S)-etoxazole | 0.003 | ~280x | |

| (R)-etoxazole | 0.839 | |||

| Racemic this compound | 0.0078 | |||

| Tetranychus urticae (eggs) | (S)-etoxazole | - | ~16x | |

| (R)-etoxazole | - | |||

| Tetranychus urticae (adults) | Racemic this compound | 3.99 | - |

Toxicity to Non-Target Organisms

| Organism | Enantiomer | EC50/LC50 (mg/L) | Endpoint | Reference(s) |

| Daphnia magna | (S)-etoxazole | - | 48h EC50 | |

| (R)-etoxazole | - | 48h EC50 | ||

| Danio rerio (zebrafish) | (S)-etoxazole | - | 96h LC50 | |

| (R)-etoxazole | - | 96h LC50 | ||

| Racemic this compound | - | Developmental Toxicity |

Note: Some specific LC50/EC50 values for non-target organisms were not available in the searched literature, but relative toxicity differences were noted.

Mode of Action: Chitin Biosynthesis Inhibition

This compound inhibits the biosynthesis of chitin, a vital component of the exoskeleton of arthropods. This inhibition disrupts the molting process, leading to mortality, especially in the egg and larval stages. The specific target of this compound is believed to be the chitin synthase enzyme.

Experimental Protocols for Biological Assays

Ovicidal Bioassay against Tetranychus urticae

This protocol is adapted from standard methods for assessing the ovicidal activity of acaricides.

-

Mite Rearing: Maintain a healthy culture of Tetranychus urticae on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

-

Egg Collection: Place 10-15 adult female mites on a leaf disc (approximately 2 cm in diameter) placed on a water-saturated cotton pad in a petri dish. Allow the females to oviposit for 24 hours, then remove them, leaving the eggs on the leaf disc.

-

Preparation of Test Solutions: Prepare a series of concentrations of (S)-etoxazole, (R)-etoxazole, and racemic this compound in deionized water containing a small amount of a surfactant (e.g., 0.01% Triton X-100) to ensure even spreading. A control solution containing only water and the surfactant should also be prepared.

-

Treatment: Dip each leaf disc with eggs into the respective test solution for 5-10 seconds.

-

Incubation: Place the treated leaf discs back onto the water-saturated cotton pads in petri dishes and incubate under the same conditions as the mite culture.

-

Data Collection: After 7-10 days, count the number of hatched and unhatched eggs under a stereomicroscope.

-

Data Analysis: Calculate the percentage of egg mortality for each concentration and determine the LC50 value using probit analysis.

Larvicidal Bioassay against Tetranychus urticae

This protocol is based on standard larvicidal bioassay methods.

-

Larva Collection: Collect newly hatched larvae (within 24 hours of emergence) from an untreated egg batch.

-

Preparation of Test Arenas: Place leaf discs on water-saturated cotton pads in petri dishes.

-

Infestation: Transfer a known number of larvae (e.g., 20) onto each leaf disc using a fine brush.

-

Preparation of Test Solutions: Prepare test solutions as described in the ovicidal bioassay protocol.

-

Treatment: Spray the leaf discs with the larvae with the test solutions using a Potter spray tower or a similar device to ensure uniform coverage.

-

Incubation: Incubate the treated arenas under controlled conditions.

-

Data Collection: Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage of larval mortality for each concentration and determine the LC50 value using probit analysis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and biological activity of this compound enantiomers. The significantly higher acaricidal potency of (S)-etoxazole underscores the importance of chirality in pesticide design and development. The provided experimental protocols offer a foundation for researchers to further investigate the properties of these enantiomers, potentially leading to the development of more effective and environmentally benign crop protection solutions. The continued study of the enantioselective properties of pesticides like this compound is essential for advancing the field of agrochemical science.

References

Discovery and developmental history of Etoxazole as an acaricide

An In-depth Technical Guide to the Acaricide Etoxazole: Discovery, Development, and Mechanism of Action

Introduction

This compound is a narrow-spectrum, systemic acaricide belonging to the diphenyloxazoline class of chemicals.[1][2] It was developed to combat a wide range of mite species, particularly spider mites, that pose a significant threat to various agricultural crops.[1][3] this compound's distinct mode of action, which differs from many traditional acaricides, makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[4] It primarily acts as a mite growth inhibitor, targeting the non-adult life stages and disrupting the molting process. This guide provides a comprehensive overview of the discovery, developmental timeline, chemical properties, mechanism of action, biological efficacy, and toxicological profile of this compound.

Discovery and Developmental History

This compound was discovered in the 1980s by Yashima Chemical Industry Co., Ltd. (now Kyoyu Agri Co., Ltd) in Japan. After extensive research and development, it was first reported in 1994 and subsequently launched for commercial use in Japan in 1998. Developed as a new-generation acaricide, it represented a novel chemical class for mite control. Its unique structure and mode of action provided an alternative to existing products, addressing the growing concern of mite resistance to older acaricides. This compound is now sold under various trade names globally, including Zeal® and TetraSan® 5 WDG, for use on crops like cotton, fruits, vegetables, and ornamentals.

Chemical Profile and Synthesis

This compound is an organofluorine compound characterized by a 2,4-diphenyl-1,3-oxazoline core structure. This central scaffold is critical for its biological activity.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (RS)-5-tert-butyl-2-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenetole | |

| CAS Number | 153233-91-1 | |

| Molecular Formula | C21H23F2NO2 | |

| Molecular Weight | 359.4 g/mol | |

| Physical State | White crystalline powder | |

| Melting Point | 101-102 °C | |

| Water Solubility | Insoluble | |

| LogP (Kow) | 5.59 (at 25 °C) | |

| Vapor Pressure | 1.1 x 10⁻⁸ Pa (at 25 °C) | |

| Stability | Stable in alkali; hydrolytically stable at pH 7 (half-life 161 days), but degrades more rapidly at pH 5 (half-life 9.6 days). |

Commercial Synthesis

The commercial production of this compound centers on the construction of the diphenyl oxazoline derivative. A common synthetic pathway involves the reaction of a substituted aminoalcohol intermediate with 2,6-difluorobenzoyl chloride to form an amidoalcohol. This intermediate is then treated with a chlorinating agent, such as thionyl chloride, to convert the hydroxyl group into a chlorine atom. The final step is an intramolecular cyclization reaction, typically induced by a base like sodium hydroxide, where the amide oxygen displaces the chlorine atom to form the 1,3-oxazoline ring.

Mode of Action: Chitin Biosynthesis Inhibition

This compound's acaricidal activity stems from its ability to inhibit chitin biosynthesis, classifying it under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 10B. Chitin is a crucial polymer of N-acetylglucosamine that provides structural integrity to the exoskeleton of arthropods.

By inhibiting chitin synthesis, this compound disrupts the molting process (ecdysis), which is essential for the growth and development of immature mites. Consequently, it is highly effective against eggs (ovicidal activity), larvae, and nymphs, but not against adult mites. Treated larvae and nymphs are unable to form a new cuticle properly, leading to mortality during the molt. While it does not kill adult mites, this compound has been shown to have a strong sterilizing effect on treated adult females, preventing them from laying viable eggs. Studies have suggested that the specific molecular target may be the enzyme chitin synthase 1.

Structure-Activity Relationship (SAR)

The acaricidal efficacy of this compound is intrinsically linked to its 2,4-diphenyl-1,3-oxazoline structure. Research into analogues has elucidated key structural requirements for activity:

-

2-Phenyl Ring (Part A): The presence of 2,6-difluoro substitution on this ring is critical for high acaricidal activity.

-

4-Phenyl Ring (Part C): The substituents on this ring significantly influence efficacy. The 4-(tert-butyl) and 2-ethoxy groups in this compound are optimized for potent activity.

-

Oxazoline Ring (Part B): This central heterocyclic ring acts as the core scaffold.

Numerous studies have synthesized and tested analogues by modifying the substituents on the 4-phenyl ring. For instance, replacing the ethoxy group with other short-chain alkyl ethers has been shown to produce compounds with even greater larvicidal and ovicidal activity than this compound itself, highlighting the potential for further optimization.

Biological Activity and Efficacy

This compound demonstrates high efficacy against a variety of economically important spider mites, including the two-spotted spider mite (Tetranychus urticae), carmine spider mite (Tetranychus cinnabarinus), and citrus red mite (Panonychus citri). Its effectiveness is most pronounced on eggs and immature stages, providing long-lasting residual control, often for up to 50 days.

Comparative Efficacy (LC₅₀)

The following table summarizes the lethal concentration (LC₅₀) values for this compound and its analogues against the carmine spider mite (Tetranychus cinnabarinus), demonstrating its high potency.

| Compound | Life Stage | LC₅₀ (mg/L) | Reference |

| This compound | Larvae | 0.0145 | |

| This compound | Eggs | 0.02 | |

| Analogue Ic (n-propyl ether) | Larvae | 0.0015 | |

| Analogue Ic (n-propyl ether) | Eggs | 0.0008 |

In addition to its primary acaricidal function, this compound also shows insecticidal activity against certain pests like aphids, the green rice leafhopper, and the diamondback moth.

Toxicological Profile

This compound exhibits low acute toxicity to mammals. Toxicological studies are crucial for establishing safe handling and application procedures.

Mammalian Toxicity

| Metric | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | >5000 mg/kg bw | |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg bw | |

| Acute Inhalation LC₅₀ | Rat | >1.09 mg/L | |

| Skin Irritation | Rabbit | Non-irritating | |

| Eye Irritation | Rabbit | Non-irritating | |

| Dermal Sensitization | Guinea Pig | Not a sensitizer | |

| Acceptable Daily Intake (ADI) | Human | 0.04 mg/kg bw/day |

Repeated-dose studies in mice, rats, and dogs have identified the liver as the primary target organ. This compound is not considered to be genotoxic or carcinogenic. While developmental studies in rats and rabbits showed no major toxicity, some studies noted increased pup mortality during lactation at high doses, suggesting that the young may be more sensitive.

Resistance Development

As with any effective pesticide, the development of resistance is a concern. Mite populations have a high potential to develop resistance due to their short generation times. Strains of mites with significant resistance to this compound have been identified, with LC₅₀ values more than 100,000 times greater than those of susceptible strains. This underscores the critical need for robust resistance management strategies, such as rotating this compound with acaricides that have different modes of action.

Experimental Protocols

The elucidation of this compound's mode of action relied on specific biochemical assays. A key experiment is the in vitro chitin biosynthesis inhibition assay.

Protocol: In Vitro Chitin Biosynthesis Inhibition Assay

This protocol is based on methodologies used to confirm chitin synthesis inhibition in insects.

Objective: To quantify the inhibitory effect of this compound on the incorporation of a radiolabeled precursor into chitin in isolated insect integument.

Methodology:

-

Tissue Preparation: Integument (skin) samples are dissected from the larval stage of a model insect, such as the fall armyworm (Spodoptera frugiperda).

-

Incubation: The tissue samples are placed in a suitable incubation medium.

-

Treatment: Samples are exposed to varying concentrations of this compound (and a control solvent). A known chitin synthesis inhibitor, such as triflumuron, is often used as a positive control.

-

Radiolabeling: A radiolabeled chitin precursor, typically [¹⁴C]N-acetyl-D-glucosamine, is added to the medium.

-

Incubation Period: The tissues are incubated for a set period (e.g., several hours) to allow for the incorporation of the radiolabel into newly synthesized chitin.

-

Extraction: The reaction is stopped, and the tissues are treated with a strong alkali (e.g., potassium hydroxide) at a high temperature. This process digests proteins and other tissues but leaves the alkali-insoluble chitin polymer intact.

-

Quantification: The remaining chitin is collected, and the amount of incorporated radioactivity is measured using liquid scintillation counting.

-

Analysis: The level of inhibition is calculated by comparing the radioactivity in this compound-treated samples to the control. Dose-response curves are generated to determine the I₅₀ value (the concentration required to inhibit 50% of chitin synthesis).

Conclusion

This compound represents a significant development in the field of acaricides. Its discovery introduced a novel chemical class with a specific and effective mode of action against mite pests. By inhibiting chitin biosynthesis, it provides excellent control of mite eggs and immature stages, offering long residual activity. While its low mammalian toxicity makes it a relatively safe option, the potential for rapid resistance development necessitates its careful inclusion in integrated resistance management programs. The continued study of its structure-activity relationships may lead to the development of even more potent and selective acaricides in the future.

References

Etoxazole: An In-depth Technical Examination of Mechanisms Beyond Chitin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of the acaricide etoxazole, with a specific focus on documented and potential mechanisms that extend beyond its primary role as a chitin synthesis inhibitor. While its efficacy in disrupting the moulting process in mites is well-established, emerging research in non-target organisms suggests a broader range of cellular and metabolic effects. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the complex biological interactions through signaling and workflow diagrams.

Primary Mode of Action: Chitin Synthesis Inhibition

This compound is a diphenyloxazoline derivative that effectively controls mites by inhibiting the synthesis of chitin, a vital component of the arthropod exoskeleton.[1] This mode of action disrupts the embryogenesis of mite eggs and the moulting process from juvenile to adult stages.[1] Consequently, this compound is highly effective against eggs, larvae, and nymphs, but not adult mites.[2][3] However, it does exhibit a sterilizing effect on female adult mites, reducing the viability of laid eggs.[4] The target site for this action is believed to be the glycosyltransferase chitin synthase 1 (CHS1).

Quantitative Efficacy and Target Affinity Data

The potency of this compound as a chitin synthesis inhibitor is reflected in its low lethal concentration (LC50) values against various mite and insect species. Furthermore, studies on its enantiomers have provided insights into its binding affinity.

Table 1: Comparative Efficacy (LC50) of this compound Against Various Pest Species

| Species | Strain | LC50 (mg/L) | Reference |

| Tetranychus cinnabarinus (eggs) | Susceptible | 0.013 | |

| Tetranychus cinnabarinus (nymphs) | Susceptible | 0.025 | |

| Tetranychus cinnabarinus (nymphs) | Resistant | 0.031 | |

| Spodoptera exigua | Susceptible | 0.038 | |

| Spodoptera exigua | Resistant | 0.046 | |

| Plutella xylostella | Susceptible | 0.22 | |

| Plutella xylostella | Resistant | 0.35 | |

| Aphis craccivora | Susceptible | 0.15 | |

| Aphis craccivora | Resistant | 0.23 |

Table 2: Enantiomer-Specific Binding Affinity and Activity

| Parameter | S-etoxazole | R-etoxazole | Reference |

| Acaricidal Activity vs. T. cinnabarinus eggs (relative to R-etoxazole) | ~279.63x higher | 1x | |

| Acaricidal Activity vs. T. cinnabarinus adults (relative to R-etoxazole) | ~5x higher | 1x | |

| Binding Affinity to Chitin Synthase 1 (Kd) | 1.25 µM | 2.14 µM | ACS Publications |

| Binding Energy (Molecular Docking) | -8.6 kcal/mol | -8.1 kcal/mol | ACS Publications |

Alternative Modes of Action in Non-Target Organisms

Recent studies, primarily in vertebrate and non-arthropod invertebrate systems, have revealed that this compound can induce significant biological effects unrelated to chitin synthesis. These findings suggest potential secondary or off-target mechanisms that could be relevant for broader toxicological assessments and future research.

Mitochondria-Mediated Apoptosis and Disruption of Cellular Signaling

A pivotal study on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells demonstrated that this compound can induce programmed cell death (apoptosis) through a mitochondria-dependent pathway. Exposure to micromolar concentrations of this compound led to a decrease in cell proliferation, viability, and migration. The mechanism involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.

Furthermore, this study revealed that this compound exposure activates pro-apoptotic proteins and proteins associated with endoplasmic reticulum (ER) stress. Critically, it was also found to alter key cellular signaling cascades, specifically the PI3K/AKT and MAPK pathways, which are central to cell survival, proliferation, and stress responses.

Caption: Proposed mechanism of this compound-induced apoptosis.

Caption: Disruption of PI3K/AKT and MAPK signaling by this compound.

Induction of Systemic Metabolic Stress

An NMR-based metabolomics study on the earthworm Eisenia fetida revealed that sublethal exposure to this compound induces significant and widespread changes to the organism's metabolic profile. After 14 days of exposure, 20 distinct metabolites were significantly altered, indicating a systemic response to the chemical.

The affected metabolic pathways are fundamental to cellular function and include:

-

Energy Conversion: Suggesting an impact on mitochondrial function or ATP production.

-

Protein and Amino Acid Synthesis/Metabolism: Indicating disruption of basic cellular building blocks and enzymatic processes.

-

Carbohydrate Metabolism: Pointing to altered energy storage and utilization.

-

Nucleic Acid and DNA Synthesis: Implying potential effects on cell division and genetic integrity.

These findings suggest that this compound's toxicity in this non-target organism is not limited to a single target site but rather involves a broad disruption of metabolic homeostasis.

Detailed Experimental Protocols

The methodologies employed in the key studies cited provide a framework for investigating these alternative modes of action.

Protocol 1: Assessment of Mitochondria-Mediated Apoptosis (Adapted from study on porcine cells)

-

Cell Culture and Treatment:

-

Porcine trophectoderm (pTr) or uterine luminal epithelial (pLE) cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and grown to a specified confluency (e.g., 80%).

-

This compound, dissolved in a suitable solvent like DMSO, is added to the culture media at various final concentrations (e.g., 0, 2, 4, 6, and 9 µM). A vehicle control (DMSO only) is included.

-

Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

-

Cell Viability and Proliferation Assays:

-

Cell Viability (MTT Assay): After treatment, MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and absorbance is measured spectrophotometrically.

-

Cell Proliferation (BrdU Assay): A BrdU cell proliferation ELISA kit is used according to the manufacturer's instructions to measure DNA synthesis.

-

-

Analysis of Apoptosis (Flow Cytometry):

-

Treated and control cells are harvested and washed with PBS.

-

Cells are stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Samples are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic/necrotic.

-

-

Measurement of Mitochondrial Membrane Potential (MMP):

-

Cells are stained with a cationic dye such as JC-1.

-

In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green.

-

The shift from red to green fluorescence is quantified using fluorescence microscopy or flow cytometry.

-

-

Western Blot Analysis for Signaling Proteins:

-

Protein lysates are collected from treated and control cells.

-

Protein concentrations are determined (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of AKT and ERK, pro-apoptotic proteins like Bax, cleaved caspase-3).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.

-

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Protocol 2: NMR-Based Metabolomics for Assessing Metabolic Disruption (Adapted from study on E. fetida)

-

Organism Exposure:

-

Earthworms (Eisenia fetida) are acclimated in artificial soil.

-

This compound is mixed into the soil at various concentrations (e.g., 0, 10, 50, 100 mg/kg dry weight soil).

-

Earthworms are exposed to the treated soil for specified durations (e.g., 2 and 14 days).

-

-

Metabolite Extraction:

-

After exposure, earthworms are removed, rinsed, and flash-frozen in liquid nitrogen.

-

The frozen tissue is homogenized.

-

Metabolites are extracted using a solvent system (e.g., methanol/dichloromethane/water in a 2:2:1 v/v/v ratio) to separate polar and nonpolar compounds.

-

The mixture is centrifuged, and the supernatant (containing metabolites) is collected and lyophilized.

-

-

NMR Sample Preparation:

-

The dried extract is reconstituted in a phosphate buffer solution (e.g., 100 mM, pH 7.4) prepared in D2O (deuterium oxide).

-

An internal standard (e.g., TSP or DSS) is added for chemical shift referencing and quantification.

-

The solution is transferred to an NMR tube.

-

-

NMR Data Acquisition:

-

¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

A standard one-dimensional pulse sequence with water suppression is used (e.g., NOESYPR1D or CPMG).

-

Key parameters like acquisition time, relaxation delay, and number of scans are optimized for resolution and signal-to-noise ratio.

-

-

Data Processing and Statistical Analysis:

-

The raw NMR data (Free Induction Decays) are Fourier transformed, phase-corrected, and baseline-corrected.

-

The spectra are referenced to the internal standard.

-

The spectral data is binned into small integral regions.

-

The binned data is normalized (e.g., to total spectral intensity) to account for concentration differences.

-

Multivariate statistical analysis (e.g., Principal Component Analysis - PCA, Orthogonal Projections to Latent Structures Discriminant Analysis - OPLS-DA) is performed to identify spectral regions (and thus metabolites) that differ significantly between control and treated groups.

-

Significant metabolites are identified using 2D NMR techniques or by comparison to spectral databases (e.g., HMDB, BMRB).

-

Pathway analysis (e.g., using KEGG) is performed on the identified metabolites to determine which metabolic pathways are most affected.

-

Caption: General workflow for an NMR-based metabolomics study.

Conclusion and Future Directions